4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindole-1,3-dione
Beschreibung
4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindole-1,3-dione is a chemical compound with the molecular formula C12H4Cl4FNO2. This compound is known for its unique structure, which includes a tetrachlorinated isoindole core and a fluorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Eigenschaften
Molekularformel |
C14H4Cl4FNO2 |
|---|---|
Molekulargewicht |
379g/mol |
IUPAC-Name |
4,5,6,7-tetrachloro-2-(4-fluorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H4Cl4FNO2/c15-9-7-8(10(16)12(18)11(9)17)14(22)20(13(7)21)6-3-1-5(19)2-4-6/h1-4H |
InChI-Schlüssel |
BWWSJKJXHOXNMT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)F |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindole-1,3-dione typically involves multiple stepsThe reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .
Analyse Chemischer Reaktionen
4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindole-1,3-dione is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets simultaneously .
Vergleich Mit ähnlichen Verbindungen
4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindole-1,3-dione can be compared with other similar compounds such as:
4,5,6,7-tetrachloro-2-phenyl-1H-isoindole-1,3(2H)-dione: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
4,5,6,7-tetrachloro-2-(4-chlorophenyl)-1H-isoindole-1,3(2H)-dione: The presence of a chlorine atom instead of a fluorine atom can lead to variations in reactivity and biological activity.
4,5,6,7-tetrachloro-2-(4-bromophenyl)-1H-isoindole-1,3(2H)-dione: The bromine atom can influence the compound’s properties, making it more suitable for certain applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
